
Fluorochlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorochlorosilane is a chemical compound that belongs to the family of chlorosilanes. These compounds are characterized by the presence of silicon-chlorine bonds and are widely used in various chemical processes. This compound, specifically, contains both fluorine and chlorine atoms bonded to a silicon atom. This unique combination of halogens imparts distinct chemical properties to the compound, making it valuable in several industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorochlorosilane can be synthesized through several methods, including the direct reaction of silicon with halogen gases. One common method involves the reaction of silicon with a mixture of hydrogen fluoride and hydrogen chloride gases at elevated temperatures. The general reaction can be represented as:
Si+HF+HCl→this compound+H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that can handle the corrosive nature of the halogen gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. Additionally, purification steps, such as fractional distillation, are employed to remove any impurities and obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorochlorosilane undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of the halogen atoms. For example, it can react with water to form silanols and hydrogen halides.
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form silicon dioxide and hydrogen halides.
Reduction: this compound can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alcohols and amines for substitution reactions.
Major Products:
Silanols: Formed from hydrolysis.
Silicon Dioxide: A product of hydrolysis.
Silanes: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Fluorochlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the production of high-purity silicon for semiconductor applications.
Biology: Utilized in the modification of surfaces for biological assays and the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacturing of silicone polymers and resins.
Wirkmechanismus
The mechanism of action of fluorochlorosilane involves its reactivity with various substrates. The presence of both fluorine and chlorine atoms makes it highly reactive towards nucleophiles and reducing agents. The silicon-halogen bonds are susceptible to hydrolysis, leading to the formation of silanols and hydrogen halides. Additionally, the compound can undergo reduction to form silanes, which are valuable intermediates in organosilicon chemistry.
Vergleich Mit ähnlichen Verbindungen
Fluorochlorosilane can be compared with other chlorosilanes, such as:
Chlorosilane (H3SiCl): Contains only chlorine atoms bonded to silicon.
Dichlorosilane (H2SiCl2): Contains two chlorine atoms bonded to silicon.
Trichlorosilane (HSiCl3): Contains three chlorine atoms bonded to silicon.
Uniqueness: The presence of both fluorine and chlorine atoms in this compound imparts unique reactivity and properties compared to other chlorosilanes. This dual halogenation allows for a broader range of chemical transformations and applications, making this compound a versatile compound in various fields.
Eigenschaften
Molekularformel |
ClFSi |
|---|---|
Molekulargewicht |
82.53 g/mol |
InChI |
InChI=1S/ClFSi/c1-3-2 |
InChI-Schlüssel |
KVRXUBCNDACNHK-UHFFFAOYSA-N |
Kanonische SMILES |
F[Si]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


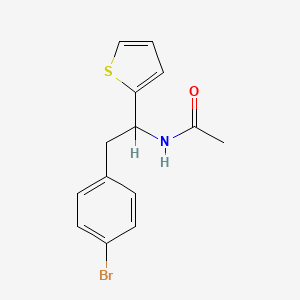
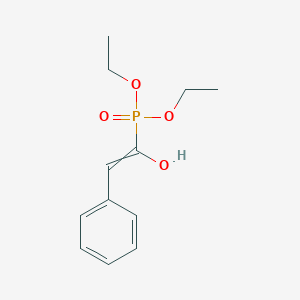


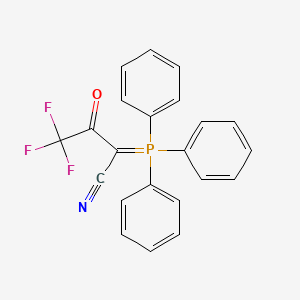
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/no-structure.png)
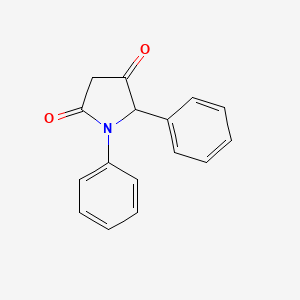
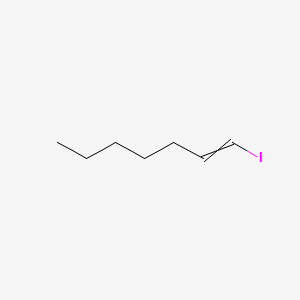
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
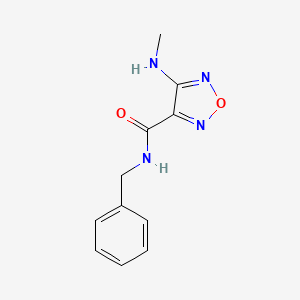

![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
